PD 145065 is a synthetic hexapeptide, classified as a non-selective antagonist of both endothelin ETA and ETB receptors. [] It has served as a valuable tool in scientific research, particularly in understanding the physiological and pathological roles of endothelins. Endothelins are a family of potent vasoactive peptides involved in various physiological processes, including vasoconstriction, cell proliferation, and hormone production. By blocking the action of endothelins, PD 145065 allows researchers to elucidate the specific functions of endothelin receptors in various systems and disease models.
Mechanism of Action
PD 145065 functions as a competitive antagonist of both endothelin ETA and ETB receptors. [] This means it binds to these receptors, preventing the natural ligands, endothelin-1 (ET-1) and endothelin-3 (ET-3), from activating them. By blocking the binding of endothelins, PD 145065 effectively inhibits the downstream signaling pathways initiated by these receptors. This inhibition allows researchers to investigate the specific contributions of endothelin receptors in various biological processes and disease models.
Applications
Investigating the role of endothelin in various cardiovascular and renal diseases: PD 145065 has been instrumental in studying the role of endothelin in hypertension, myocardial infarction, acute renal failure, and other cardiovascular and renal diseases. [] [] [] [] [] [] [] [] []
Determining the role of endothelin receptor subtypes in mediating specific endothelin effects: PD 145065, due to its non-selective antagonism of both ETA and ETB receptors, has been crucial in dissecting the individual contributions of these receptors in various physiological responses, such as vasoconstriction, platelet aggregation, and bronchoconstriction. [] [] [] [] [] [] [] [] []
Evaluating the therapeutic potential of endothelin receptor antagonism in different disease models: Studies have used PD 145065 to assess the potential benefits of blocking endothelin receptors in various disease models, including spinal cord injury, pulmonary thromboembolism, and traumatic brain injury. [] [] [] []
Related Compounds
Endothelin-1 (ET-1)
Relevance: Endothelin-1 (ET-1) serves as the primary endogenous agonist for the receptors that PD 145065 antagonizes. Numerous studies mentioned utilize ET-1 to induce vasoconstriction in various experimental models, and the effects of PD 145065 are investigated in the context of inhibiting ET-1-mediated responses. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
BQ-123
Relevance: BQ-123 serves as a comparative tool in studies to understand the receptor selectivity of PD 145065. While PD 145065 exhibits non-selective antagonism of both ETA and ETB receptors, BQ-123 specifically targets ETA receptors. Comparing the effects of both antagonists helps researchers delineate the specific roles of each receptor subtype in various physiological and pathological processes. [, , , , , , , , , , , , , , , , , , , , , , , , ]
FR139317
Relevance: FR139317 is another crucial comparative tool for delineating the receptor selectivity of PD 145065 in experimental settings. It also aids in dissecting the individual contributions of ETA and ETB receptor subtypes to the overall effects of ET-1, offering insights into potential therapeutic strategies targeting specific endothelin receptor subtypes. [, , , , , , , , , , , , , , , , , , , , ]
BQ-788
Relevance: BQ-788 is crucial for dissecting the role of ETB receptors in the presence of PD 145065. As PD 145065 blocks both ETA and ETB receptors, using BQ-788 allows researchers to isolate the specific contributions of ETB receptors in various physiological responses and evaluate their potential as therapeutic targets. [, , , , , , , , , , , , , , , , ]
Sarafotoxin 6c (S6c)
Relevance: Sarafotoxin 6c (S6c) is a crucial tool for studying ETB receptor function in the context of PD 145065 antagonism. By comparing the effects of S6c in the presence or absence of PD 145065, researchers can elucidate the specific role of ETB receptors in various systems. [, , , , , , , , , , , , , ]
IRL 1620
Relevance: IRL 1620 serves as another valuable tool to investigate ETB receptor function, providing a comparison to S6c and allowing researchers to assess potential differences in their signaling pathways or binding affinities. Like S6c, its effects are studied in the context of PD 145065 to understand the nuanced roles of ETB receptors. [, , , , , , , , , , ]
PD 142893
Relevance: PD 142893 is structurally similar to PD 145065 and is mentioned as a precursor in the development of more potent and selective endothelin receptor antagonists []. Its inclusion in research underscores the iterative nature of drug development and the exploration of structure-activity relationships in pursuit of optimized pharmacological profiles. [, ]
Indomethacin
Relevance: Indomethacin is frequently used to investigate the potential involvement of prostaglandins in endothelin-mediated responses. By inhibiting prostaglandin synthesis, researchers can discern if observed effects are directly caused by endothelin receptor activation or influenced by downstream prostaglandin production. [, , , , , , ]
L-Arginine
Relevance: L-Arginine is frequently used in conjunction with PD 145065 to investigate the interplay between the endothelin system and NO-mediated vasodilation in various models of renal injury or disease. [, ]
Urodilatin
Relevance: Urodilatin is studied in conjunction with PD 145065 to evaluate the potential interactions and synergistic effects of targeting both the endothelin and natriuretic peptide systems in models of hypertension or renal dysfunction. []
Angiotensin II (Ang II)
Relevance: Angiotensin II (Ang II) is studied in several papers to explore the potential interplay and synergistic effects between the renin-angiotensin-aldosterone system (RAAS) and the endothelin system in the context of hypertension, renal function, and cardiovascular disease. [, , ]
Losartan
Relevance: Losartan is often employed in conjunction with PD 145065 to investigate the combined effects of blocking both the endothelin and RAAS systems, aiming to determine potential synergistic benefits in treating hypertension, heart failure, or renal disease. [, ]
Other Relevant Compounds:
Endothelin-2 (ET-2) and Endothelin-3 (ET-3): These are additional naturally occurring isoforms of endothelin with varying affinities for ETA and ETB receptors, used to investigate the specific receptor subtypes involved in various responses. [, , , , , ]
Big ET-1(1-38), Big ET-1(1-39), and Big ET-3(1-41): These are precursor peptides of mature ET-1 and ET-3, examined for their potential biological activity and role in endothelin synthesis and processing. []
BQ-3020 and [Ala1,3,11,15]ET-1(6-21): These are additional selective ETB receptor agonists used to further characterize ETB receptor function and signaling pathways. []
ET (16-21): This is the C-terminal hexapeptide fragment of ET-1, investigated for its potential biological activity and relevance to the development of endothelin receptor antagonists. []
C33H44N6O5 (FR139317): This compound, a selective ETA receptor antagonist, is specifically mentioned in one study exploring the anti-inflammatory effects of endothelin antagonists [].
C34H51N5O7 (BQ-788): Also mentioned in the same study [] as the previous compound, this is a selective ETB receptor antagonist.
C52H65N7O10 (PD145065): This is the full chemical formula for PD 145065, the target compound of this section, as mentioned in the same study [].
Ac-D-Bheg16-L-Leu-L-Asp-L-Ile-L-Ile-L-Trp: This is an analog of PD 142893 with a different bulky amino acid substitution at position 16, studied for its receptor binding affinity and antagonist activity. []
Ac-DBhg16-Leu-Asp-Ile-[NMe]Ile-Trp21 (PD 156252): This compound represents a later-generation endothelin receptor antagonist derived from the structure-activity relationship studies based on PD 145065. It incorporates an N-methylation at Ile-20 for improved proteolytic stability. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
First-in-Class Capsid Assembly Modulator Against the Hepatitis B Virus NVR 3-778 is a first-in-class capsid assembly modulator against the hepatitis B virus.
NVS-SM2 is a potent, orally active, small-molecule enhancer of SMN2 splicing. NVS-SM2 binds to and stabilizing the U1 snRNP:5′ss RNA complex. NVS-SM2 shows increased exon 7 inclusion and upregulated SMN protein expression in both SMA patient fibroblasts and SMNΔ7 5025-mouse myoblasts.
NVS-ZP7-4 is an inhibitor of the zinc transporter SLC39A7 (ZIP7). It induces apoptosis in TALL-1 human T cell acute lymphoblastic leukemia cells, an effect that can be reduced by expression of the ZIP7 point mutant ZIP7V430E. NVS-ZP7-4 (20 µM) increases endoplasmic reticulum, but not cytosolic, zinc levels in U2OS cells. It inhibits ferroptosis induced by erastin in MDA-MB-231 and RCC4 cells when used at a concentration of 10 µM. NVS-ZP7-4 is a potent ZIP7 Inhibitor, which inhibits Notch signaling with IC50 of 0.13 uM in HES-Luc reporter gene assays, selectively induces apoptosis and ER stress. NVS-ZP7-4 altered zinc in the ER, and an analog of the compound photoaffinity labeled ZIP7 in cells, suggesting a direct interaction between the compound and ZIP7. NVS-ZP7-4 is the first reported chemical tool to probe the impact of modulating ER zinc levels and investigate ZIP7 as a novel druggable node in the Notch pathway.
NVS-PAK1-1 is an allosteric inhibitor of p21-activated kinase 1 (PAK1), a non-receptor serine/threonine kinase involved in tumorigenesis (Kd = 7 nM). It has an IC50 value of 5.2 nM in a PAK1 dephosphorylation assay. NVS-PAK1-1 is selective for PAK1 over PAK2 (Kd = 400 nM) and over a panel of 442 kinases, where it did not inhibit any other kinases by greater than 80%.1,2 It inhibits phosphorylation of MEK Ser289 when used at concentrations ranging from 6 to 20 µM but does not inhibit proliferation of Su86.86 cells at concentrations lower than 2 µM. See the Structural Genomics Consortium (SGC) website for more information. NVS-PAK1-1 is a a specific allosteric PAK1 inhibitor.
NVS-CECR2-1 is a potent inhibitor of CECR2 (cat eye syndrome chromosome region, candidate 2), a component of chromatin complexes that regulate gene expression controlling development. It binds CECR2 with high affinity (IC50 = 0.047 µM by Alpha screen, Kd = 0.80 µM by ITC). NVS-CECR2-1 demonstrates no crossreactivity in a panel of 48 bromodomains and has no major activity in kinase, protease, and receptor panels. It shows robust activity in cells by FRAP assay, due to its slow off-rate, and has no acute toxicity. See the Structural Genomics Consortium (SGC) website for more information. NVS-CECR2-1 is a potent and selective CECR2 inhibitor.